![molecular formula C17H14ClN7O B10915168 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915168.png)
N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the triazolopyrimidine core. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with appropriate reagents to form the desired pyrazole derivative. This intermediate is then reacted with a phenyl-substituted triazolopyrimidine precursor under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential to monitor the reaction progress and confirm the structure of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
N~7~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N~7~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N7-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N~7~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- N~7~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- N~7~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-sulfonamide
Uniqueness
The uniqueness of N7-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClN7O |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(4-chloro-1,5-dimethylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14ClN7O/c1-10-14(18)15(23-24(10)2)22-16(26)13-8-12(11-6-4-3-5-7-11)21-17-19-9-20-25(13)17/h3-9H,1-2H3,(H,22,23,26) |
InChI Key |
QYXDBBYWISQXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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